molecular formula C21H22N2O3 B2549250 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzamide CAS No. 898423-72-8

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzamide

Cat. No.: B2549250
CAS No.: 898423-72-8
M. Wt: 350.418
InChI Key: FRUNNLGXKBDDJS-UHFFFAOYSA-N
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Description

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzamide is a useful research compound. Its molecular formula is C21H22N2O3 and its molecular weight is 350.418. The purity is usually 95%.
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Scientific Research Applications

Psycho- and Neurotropic Profiling

The psycho- and neurotropic properties of novel quinolinone derivatives were investigated, revealing specific compounds with sedative, anti-amnesic, anti-anxiety, and antihypoxic effects. These findings underscore the potential of certain quinolinone derivatives for further research as promising psychoactive compounds (Podolsky, Shtrygol', & Zubkov, 2017).

Catalytic Annulation for Derivative Synthesis

A study on the [Cp*Rh(III)]-catalyzed annulation of N-methoxybenzamide with bisoxazolone demonstrated the efficient formation of 2-aryl quinazolin-4(3H)-one derivatives. This process highlights a novel method for synthesizing quinazolin-4(3H)-one derivatives with good functional group tolerance (Xiong, Xu, Sun, & Cheng, 2018).

Antibacterial Activity

Research into quinolone derivatives with cyclopropane and methoxy groups showed significant antibacterial activity against various bacteria strains. The study also noted a reduction in potential side effects, like phototoxicity and clonogenicity, suggesting a safer profile for these compounds (Sánchez et al., 1995).

Structural and Inclusion Compounds

Investigations into amide-containing isoquinoline derivatives focused on their structural aspects, showing how interactions with mineral acids can lead to different forms, including gels and crystalline solids. Such structural studies are crucial for understanding the chemical behavior and potential applications of these compounds (Karmakar, Sarma, & Baruah, 2007).

Azo Dye Synthesis

The synthesis of new azo disperse dyes from 4-hydroxybenzo[h]quinolin-2-(1H)-one highlighted the role of quinolinone derivatives in dye manufacturing. The study examined the effects of solvent and substituents on dye colors, offering insights into the design of novel azo compounds for industrial applications (Rufchahi & Gilani, 2012).

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-26-18-10-7-15(8-11-18)20(24)22-17-9-6-14-3-2-12-23(19(14)13-17)21(25)16-4-5-16/h6-11,13,16H,2-5,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUNNLGXKBDDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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